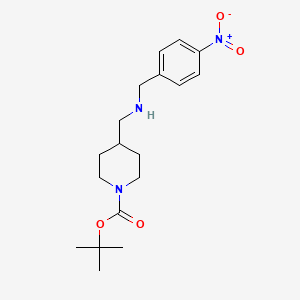
4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a nitrophenylmethylamino moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.
Attachment of the Nitrophenylmethylamino Moiety: This step involves the nucleophilic substitution reaction where the nitrophenylmethylamine is reacted with the piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the nitrophenylmethylamino moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted piperidines from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitrophenylmethylamino moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring provides structural stability, allowing the compound to fit into binding sites of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the nitro group, which can significantly alter its reactivity and biological activity.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
The presence of the nitrophenylmethylamino moiety in 4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester makes it unique compared to its analogs. This functional group can participate in specific interactions and reactions that are not possible with other similar compounds, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1204811-89-1 |
|---|---|
Molekularformel |
C18H27N3O4 |
Molekulargewicht |
349.431 |
IUPAC-Name |
tert-butyl 4-[[(4-nitrophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-10-8-15(9-11-20)13-19-12-14-4-6-16(7-5-14)21(23)24/h4-7,15,19H,8-13H2,1-3H3 |
InChI-Schlüssel |
UNZZZQDRIXWQKB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















